
3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, an ethyl group, and a phenyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea typically involves the reaction of 4-chloroaniline with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
科学研究应用
3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-ligand interactions.
相似化合物的比较
3-(4-Chlorophenyl)-1-phenyl-urea: Similar structure but lacks the ethyl group.
3-(4-Chlorophenyl)-1-ethyl-urea: Similar structure but lacks the phenyl group.
3-(4-Chlorophenyl)-1-ethyl-1-(4-methylphenyl)-urea: Similar structure but has a methyl group on the phenyl ring.
Uniqueness: 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea is unique due to the presence of both an ethyl group and a phenyl group attached to the urea moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
属性
CAS 编号 |
82744-96-5 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1-ethyl-1-phenylurea |
InChI |
InChI=1S/C15H15ClN2O/c1-2-18(14-6-4-3-5-7-14)15(19)17-13-10-8-12(16)9-11-13/h3-11H,2H2,1H3,(H,17,19) |
InChI 键 |
LZZNVKOLXMSRHN-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



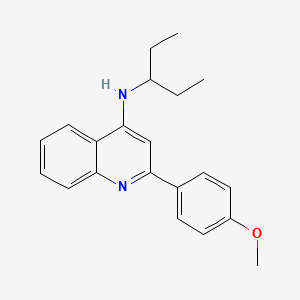
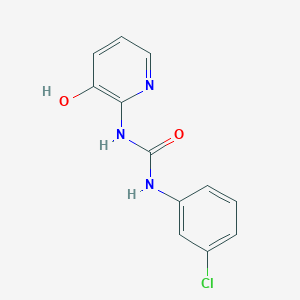

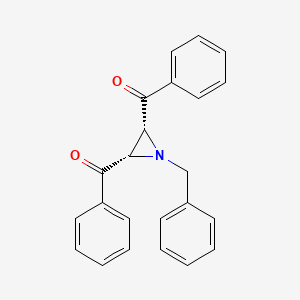
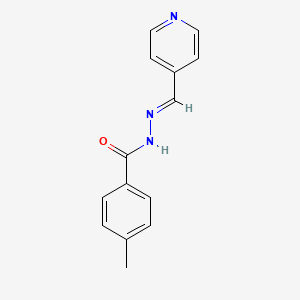
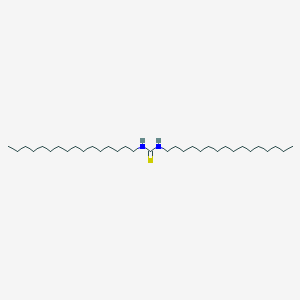

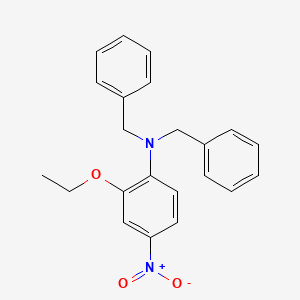

![Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate](/img/structure/B11950596.png)
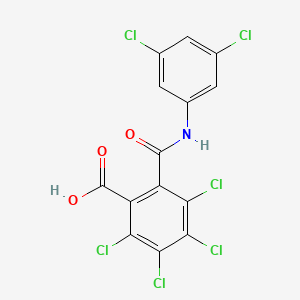
![Methanamine, N-[(3-methoxyphenyl)methylene]-](/img/structure/B11950599.png)

